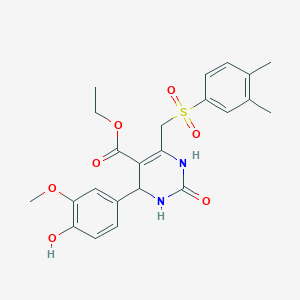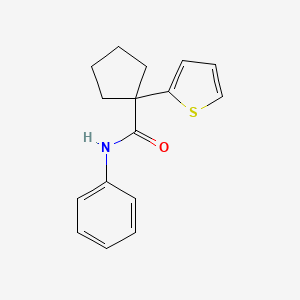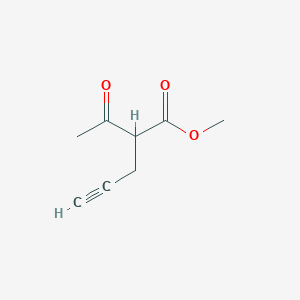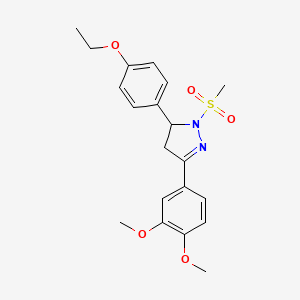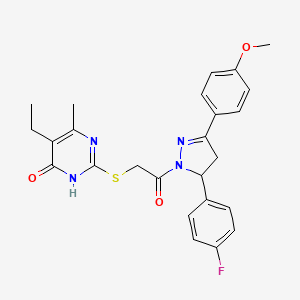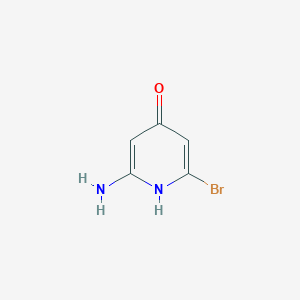
2-Amino-6-bromopyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-bromopyridin-4-ol: is an organic compound with the molecular formula C5H5BrN2O and a molecular weight of 189.01 g/mol . It is a derivative of pyridine, characterized by the presence of an amino group at the second position, a bromine atom at the sixth position, and a hydroxyl group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromopyridin-4-ol can be achieved through several methods. One common approach involves the bromination of 2-Amino-4-hydroxypyridine using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid and may be carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-bromopyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Compounds with a carbonyl group replacing the hydroxyl group.
Reduction: Compounds with the bromine atom reduced to a hydrogen atom.
Scientific Research Applications
2-Amino-6-bromopyridin-4-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and dyes, enhancing the performance and stability of these products.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromopyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups facilitate binding to active sites, while the bromine atom may participate in halogen bonding, enhancing the compound’s affinity and specificity . These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 2-Amino-4-bromopyridine
- 2-Amino-5-bromopyridine
- 2-Amino-6-chloropyridine
- 2-Amino-6-iodopyridine
Comparison: 2-Amino-6-bromopyridin-4-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs . The bromine atom at the sixth position also influences the compound’s electronic properties, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
2-amino-6-bromo-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H3,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHUZSKIVLGJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
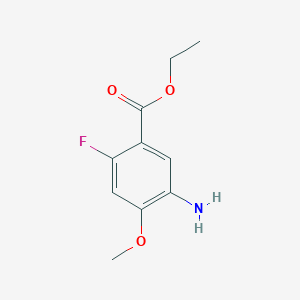
![2-chloro-N-[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B3020175.png)
![N-(4-fluorophenyl)-2-[1-(2-fluoropyridin-4-yl)-N-(propan-2-yl)formamido]acetamide](/img/structure/B3020176.png)
![MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate](/img/structure/B3020177.png)
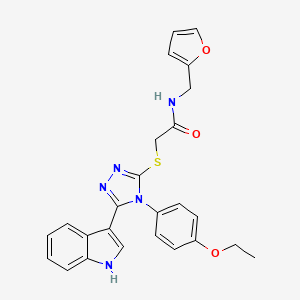
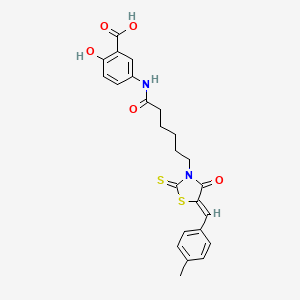
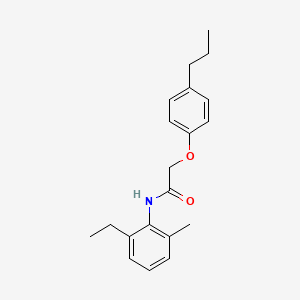
![2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3020184.png)
